N-(4-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
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Overview
Description
AMO-1618 , is a synthetic organic compound with a complex structure. Let’s break it down:
N-(4-acetamidophenyl): This part of the molecule contains an acetamide group attached to a phenyl ring. The acetamide group (NHCOCH₃) is derived from acetic acid, and the phenyl ring provides aromatic character.
2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide: Here, we have a quinoxaline ring system with an acetamide group attached. The quinoxaline ring is a bicyclic heterocycle containing nitrogen atoms.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
AMO-1618 undergoes various chemical reactions:
Oxidation: It can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction of the quinoxaline ring may yield different derivatives.
Substitution: Substituents on the phenyl ring can be modified using appropriate reagents.
Major Products:
Scientific Research Applications
AMO-1618 has found applications in several fields:
Medicine: It exhibits promising pharmacological properties, including potential as an antitumor agent.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Industry: Its derivatives may serve as intermediates in drug synthesis.
Mechanism of Action
Molecular Targets: AMO-1618 likely interacts with specific cellular targets involved in cancer pathways.
Pathways: Further studies are needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Uniqueness: AMO-1618’s unique structure sets it apart from other quinoxaline derivatives.
Similar Compounds: Related compounds include quinoxaline-based drugs like Elesclomol and Rifaximin.
: Reference: Zhang, Y., et al. (2019). Synthesis and biological evaluation of novel quinoxaline derivatives as potential antitumor agents. Bioorganic Chemistry, 83, 1–7. doi:10.1016/j.bioorg.2018.10.006
Properties
Molecular Formula |
C19H18N4O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C19H18N4O3/c1-12-19(26)23(17-6-4-3-5-16(17)20-12)11-18(25)22-15-9-7-14(8-10-15)21-13(2)24/h3-10H,11H2,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
HONFHMLGSNZZHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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